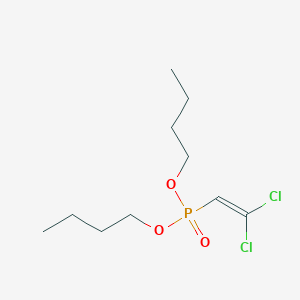

Dibutyl (2,2-dichloroethenyl)phosphonate

Description

Dibutyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with two butyl groups and a 2,2-dichloroethenyl substituent. Its molecular formula is C10H19Cl2O3P, and it belongs to the class of phosphonates, which feature a direct carbon-phosphorus (C–P) bond. This structural feature distinguishes it from phosphate esters (e.g., Dichlorvos) and contributes to its hydrolytic stability . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving trialkyl phosphites and halogenated precursors.

Propriétés

Numéro CAS |

54557-46-9 |

|---|---|

Formule moléculaire |

C10H19Cl2O3P |

Poids moléculaire |

289.13 g/mol |

Nom IUPAC |

1-[butoxy(2,2-dichloroethenyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C10H19Cl2O3P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h9H,3-8H2,1-2H3 |

Clé InChI |

RBERZGUKBLVDMW-UHFFFAOYSA-N |

SMILES canonique |

CCCCOP(=O)(C=C(Cl)Cl)OCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dibutyl phosphite with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of dibutyl (2,2-dichloroethenyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The 2,2-dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Dibutyl (2,2-dichloroethenyl)phosphonate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of dibutyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Dibutyl (2,2-dichloroethenyl)phosphonate and Analogues

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Dibutyl (2,2-dichloroethenyl)phosphonate | Butyl, 2,2-dichloroethenyl | C10H19Cl2O3P | Phosphonate ester, dichloroethenyl |

| Dichlorvos (O,O-Dimethyl-O-(2,2-dichloroethenyl)phosphate) | Methyl, 2,2-dichloroethenyl | C4H7Cl2O4P | Phosphate ester, dichloroethenyl |

| Diethyl 2-chloroethanephosphonate | Ethyl, 2-chloroethyl | C6H14ClO3P | Phosphonate ester, chloroethyl |

| Phosphonic acid, (trifluoromethyl)-, 2,2-dichloroethenyl propyl ester | Propyl, trifluoromethyl, dichloroethenyl | C7H10Cl2F3O3P | Phosphonate ester, trifluoromethyl |

Key Observations :

- The dichloroethenyl group is a shared feature in Dibutyl (2,2-dichloroethenyl)phosphonate and Dichlorvos, contributing to electrophilic reactivity and pesticidal activity .

- Alkyl chain differences : Butyl groups in the target compound enhance lipophilicity compared to methyl (Dichlorvos) or ethyl (Diethyl 2-chloroethanephosphonate), affecting solubility and environmental mobility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP<sup>a</sup> | Water Solubility | Hydrolytic Stability |

|---|---|---|---|

| Dibutyl (2,2-dichloroethenyl)phosphonate | ~3.5 (estimated) | Low | High (phosphonate C–P bond) |

| Dichlorvos | 1.9 | Moderate | Low (phosphate ester) |

| Diethyl 2-chloroethanephosphonate | 1.2 | Moderate | Moderate |

| Phosphonic acid, (trifluoromethyl)-, ... propyl ester | 4.4 (measured) | Very Low | High (fluorine effect) |

<sup>a</sup>LogP values indicate lipophilicity; higher values correlate with increased lipid solubility.

Key Findings :

- The phosphonate backbone in Dibutyl (2,2-dichloroethenyl)phosphonate confers greater resistance to hydrolysis compared to phosphate esters like Dichlorvos .

- Butyl groups reduce water solubility, making the compound more persistent in lipid-rich environments .

- Fluorinated analogues (e.g., ) exhibit exceptionally high LogP values, suggesting specialized applications in hydrophobic matrices .

Research Findings and Mechanistic Insights

- Kinetics of Dichloroethenyl Group Formation : The rearrangement of Trichlorfon to Dichlorvos follows first-order kinetics under alkaline conditions, with a rate constant of 1.2 × 10<sup>−3</sup> s<sup>−1</sup> at 25°C . This highlights the reactivity of the dichloroethenyl group in phosphate esters, a feature shared but stabilized in phosphonates.

- Hydrolysis Resistance : Phosphonates like Dibutyl (2,2-dichloroethenyl)phosphonate exhibit half-lives >100 days in neutral water, compared to <10 days for Dichlorvos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.